molecular formula C25H29N3O4S B2523723 N-(2-ethylhexyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-51-8

N-(2-ethylhexyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

Número de catálogo: B2523723
Número CAS: 688055-51-8
Peso molecular: 467.58
Clave InChI: LRWDKHBCGFYLLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(2-ethylhexyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a synthetically designed small molecule that represents a promising chemical scaffold for the inhibition of protein kinases. Its core structure is based on a quinazoline heterocycle, a privileged pharmacophore in medicinal chemistry known for its high affinity for the ATP-binding pocket of various kinases. The [1,3]dioxolo group fused to the quinazoline core is a key feature that can modulate electronic properties and binding specificity. This compound is of significant interest in early-stage drug discovery research, particularly in oncology and signal transduction studies, where dysregulated kinase activity is a common driver of disease pathogenesis. Researchers can utilize this molecule as a valuable tool compound to probe the function of novel kinases or as a starting point for the structure-based design of more potent and selective inhibitors. Its mechanism of action is hypothesized to involve competitive binding at the catalytic kinase domain, thereby preventing ATP binding and subsequent phosphorylation of downstream protein substrates, a critical step in many cellular signaling cascades. The presence of the sulfanylidene (thioxo) group at the 6-position is a critical modification that can enhance hydrogen bonding interactions within the kinase hinge region, a common strategy to improve inhibitor potency and selectivity profiles. For Research Use Only.

Propiedades

IUPAC Name

N-(2-ethylhexyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-3-5-6-16(4-2)13-26-23(29)18-9-7-17(8-10-18)14-28-24(30)19-11-21-22(32-15-31-21)12-20(19)27-25(28)33/h7-12,16H,3-6,13-15H2,1-2H3,(H,26,29)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWDKHBCGFYLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Spectroscopic Profiles

  • NMR : The quinazoline-dioxolo core would produce characteristic aromatic signals (δ 7.8–8.0 ppm for H-5/H-8 in similar compounds, as in ) . The ethylhexyl group in the target compound would generate distinct aliphatic multiplets (δ 0.8–1.5 ppm), absent in ’s methoxybenzyl analogue .
  • IR : Both compounds would exhibit strong sulfonyl/sulfanylidene absorption (~1150–1345 cm⁻¹) and carbonyl stretches (~1645 cm⁻¹ for C=O/C=N) .

Bioactivity Predictions and Computational Insights

Similarity Indexing and Clustering

Using Tanimoto coefficients (), the target compound’s structural similarity to bioactive quinazolines (e.g., HDAC inhibitors like SAHA) could predict shared mechanisms, such as enzyme inhibition . ’s bioactivity clustering suggests that compounds with analogous cores (e.g., quinazoline-dioxolo) may target overlapping pathways, such as kinase or epigenetic regulation .

Docking Studies

AutoDock Vina () could model interactions with proteins like HDACs or kinases. The sulfanylidene group may act as a hydrogen-bond acceptor, while the ethylhexyl chain could occupy hydrophobic pockets, differentiating it from ’s nitrobenzylsulfanyl analogue .

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